molecular formula C21H16O5 B095535 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone CAS No. 16691-79-5

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Cat. No. B095535
CAS RN: 16691-79-5
M. Wt: 348.3 g/mol
InChI Key: NTXFYWYVVGMAGT-UHFFFAOYSA-N
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Description

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, also known as BMDPC, is a cyclic anhydride that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. BMDPC is a cyclic anhydride that consists of two phenyl rings and one methoxycarbonyl group. The cyclic anhydride structure of BMDPC has been shown to be advantageous in organic synthesis as it is highly stable and can be used as a protecting group for more reactive functional groups. It is also used in drug discovery and biochemistry as it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Pericyclic Reaction Behavior

Yamaguchi et al. (2004) detailed the reaction behavior of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with aniline, leading to the formation of stereoisomeric cyclopentenones through 1,5-sigmatropic rearrangement. This study highlights the compound's utility in synthesizing complex organic structures via pericyclic reactions, underlining its significance in organic synthesis research (Yamaguchi, Kai, Yoshitake, & Harano, 2004).

Diels-Alder Reaction Selectivity

The selectivity in Diels-Alder reactions involving this compound was investigated by Yoshitake et al. (2000). The study showed how the compound interacts in cycloaddition reactions, offering insights into the control of endo/exo selectivity, a crucial aspect in the synthesis of cyclic compounds (Yoshitake, Nakagawa, Eto, & Harano, 2000).

Sequential Pericyclic Reactions

The compound's role in sequential pericyclic reactions was elaborated by Yoshitake et al. (2001), who demonstrated its reactivity with allylic and propargylic amines to produce tetracyclic and bicyclic compounds, respectively. This work not only exemplifies the compound's versatility in facilitating complex molecular architectures but also its potential application in the development of new materials and pharmaceuticals (Yoshitake et al., 2001).

Catalytic Activity

In the context of catalysis, Funk et al. (2018) synthesized (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds and evaluated their activity in transfer hydrogenations and dehydrogenations. Their findings suggest potential applications of the compound in catalytic processes, offering a pathway to more efficient and selective chemical transformations (Funk, Mahoney, Sponenburg, Zimmerman, Kim, & Harrison, 2018).

Crystallographic Insights

K. Yamaguchi et al. (2009) provided crystallographic evidence for cyclopropane ring formation in isotwistenes obtained from the compound through thermal cascade reactions. This study not only advances the understanding of the structural behavior of cyclopentadienones under thermal conditions but also opens new avenues for designing novel organic compounds with unique properties (Yamaguchi, Eto, Yoshitake, & Harano, 2009).

properties

IUPAC Name

dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXFYWYVVGMAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385070
Record name 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16691-79-5
Record name 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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